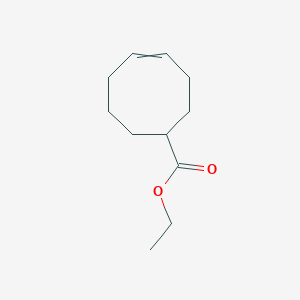

Ethyl cyclooct-4-ene-1-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

1131-74-4 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

ethyl cyclooct-4-ene-1-carboxylate |

InChI |

InChI=1S/C11H18O2/c1-2-13-11(12)10-8-6-4-3-5-7-9-10/h3-4,10H,2,5-9H2,1H3 |

InChI Key |

JBJMWXMMUARRJR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCC=CCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Cyclooct 4 Ene 1 Carboxylate

Direct Synthesis Approaches

The most direct route to Ethyl cyclooct-4-ene-1-carboxylate involves the simultaneous formation of the ester functionality on a pre-existing cyclooctadiene framework. Palladium-catalyzed carbonylation stands out as the principal method in this category.

Palladium-Catalyzed Carbonylation of Cycloocta-1,5-diene (B8815838)

The introduction of a carboxyl group into an unsaturated system using carbon monoxide, or carbonylation, is a powerful transformation in organic synthesis. The reaction of cycloocta-1,5-diene with carbon monoxide and an alcohol in the presence of a palladium catalyst can directly yield cyclooctene (B146475) carboxylate esters.

The efficacy of the palladium-catalyzed carbonylation of cycloocta-1,5-diene is highly dependent on the catalyst system and the reaction conditions employed. Research has shown that various palladium complexes and ligand systems can facilitate this transformation, often requiring high pressures and temperatures to achieve satisfactory yields.

A foundational study in this area demonstrated the synthesis of the methyl ester analogue, mthis compound, from cycloocta-1,5-diene. This provides a basis for the synthesis of the corresponding ethyl ester. The reaction was carried out using a specific palladium(II) catalyst under demanding conditions, which are summarized in the table below. It was noted that non-conjugated dienes, such as cycloocta-1,5-diene, react more readily than their conjugated counterparts under these conditions.

| Parameter | Value |

| Catalyst | Di-iodobis(tributylphosphine)palladium(II) |

| Substrates | Cycloocta-1,5-diene, Carbon Monoxide, Methanol (B129727)* |

| Temperature | 150°C |

| Pressure | 1000 atm |

| Yield (Monoester) | 45% |

| Yield (Diester) | 30% |

| Note: The original study used methanol to produce the methyl ester. The synthesis of the ethyl ester would analogously employ ethanol (B145695). |

Modern advancements in catalysis have led to the development of various palladium catalyst systems for carbonylation reactions, often aiming for milder reaction conditions. Dichloro(1,5-cyclooctadiene)palladium(II) is a common and versatile palladium precursor used in a range of carbonylation and cross-coupling reactions. chemdad.com The choice of ligands, such as phosphines, and the use of co-catalysts and additives can significantly influence the reaction's efficiency and selectivity, potentially allowing for lower pressures and temperatures. For instance, in related alkoxycarbonylation reactions of other dienes, the ligand choice has been shown to be crucial, with specific phosphine (B1218219) ligands enabling high yields and selectivities under more moderate conditions. nih.gov

The mechanism of the palladium-catalyzed carbonylation of cycloocta-1,5-diene involves a series of well-established organometallic transformations. The catalytic cycle is initiated by the formation of a palladium-hydride species, which then coordinates to one of the double bonds of the cyclooctadiene ring.

The key steps are as follows:

Formation of a Palladium-Hydride Species: The active catalyst, often a Pd(0) species generated in situ, reacts with an acidic proton source (which can be adventitious water or an added co-catalyst) to form a palladium-hydride complex.

Hydropalladation: The palladium-hydride adds across one of the double bonds of the cycloocta-1,5-diene, forming a σ-alkylpalladium intermediate. This step determines the regioselectivity of the final product.

CO Insertion (Carbonyl Insertion): A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon σ-bond. This migratory insertion step forms a cyclooctenylacylpalladium complex.

Alcoholysis: The acylpalladium intermediate reacts with the alcohol (ethanol) to produce the desired ethyl ester, regenerating the active palladium catalyst, which can then re-enter the catalytic cycle.

A competing reaction is the carbonylation of the second double bond, leading to the formation of a diester. Studies have shown that the diester is formed in a stepwise manner, where the initially formed monoester undergoes a second carbonylation sequence. google.com

Indirect Synthetic Pathways

Indirect routes to this compound involve the synthesis of an intermediate, which is then converted to the final product. These methods often utilize more traditional and less demanding reaction conditions compared to direct carbonylation.

Esterification of Cyclooct-4-ene-1-carboxylic Acid

One of the most straightforward indirect methods is the esterification of the corresponding carboxylic acid, cyclooct-4-ene-1-carboxylic acid. The Fischer-Speier esterification is a classic and widely used method for this purpose. chemdad.com

This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, either the alcohol is used as the solvent (in large excess) or the water formed as a byproduct is removed, for instance, by azeotropic distillation. google.comrsc.orgnih.gov

| Parameter | Description |

| Reactants | Cyclooct-4-ene-1-carboxylic acid, Ethanol |

| Catalyst | Strong acid (e.g., Sulfuric acid, p-Toluenesulfonic acid) |

| Conditions | Typically reflux temperature |

| Byproduct | Water |

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the ethanol molecule. A tetrahedral intermediate is formed, which then eliminates a molecule of water after a series of proton transfers to yield the protonated ester. Deprotonation of this species gives the final product, this compound, and regenerates the acid catalyst. nih.gov

Conversions from Related Cyclooctene Derivatives

Other cyclooctene derivatives can serve as precursors for the synthesis of this compound. Common starting materials include the corresponding alcohol or nitrile.

From Cyclooct-4-en-1-ol:

The alcohol, cyclooct-4-en-1-ol, can be converted to the target ester through a two-step process. First, the alcohol is reacted with formic acid to produce cyclooct-4-enyl formate (B1220265). This reaction can be performed at elevated temperatures without the need for a catalyst, and the resulting formate can be purified by distillation. Subsequently, the formate undergoes transesterification with ethanol in the presence of a suitable catalyst, such as butyl titanate, at high temperatures. The lower-boiling ethyl formate is distilled off to drive the reaction to completion, yielding this compound. google.com

Alternatively, modern oxidative esterification methods could potentially be applied, which allow for the direct conversion of alcohols to esters. organic-chemistry.org

From Cyclooct-4-ene-1-carbonitrile:

Another viable precursor is cyclooct-4-ene-1-carbonitrile. This route involves a two-step sequence:

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Heating the nitrile under reflux with an aqueous acid (e.g., HCl) or base (e.g., NaOH) will yield cyclooct-4-ene-1-carboxylic acid. If basic hydrolysis is used, a final acidification step is required to protonate the carboxylate salt. acs.orgdiva-portal.org

Esterification: The resulting cyclooct-4-ene-1-carboxylic acid is then esterified with ethanol as described in section 2.2.1.

This pathway provides a reliable method for obtaining the target ester from a nitrile starting material.

Chemical Transformations and Reactivity of Ethyl Cyclooct 4 Ene 1 Carboxylate

Photoisomerization Studies: Z → E Isomerization to trans-Cyclooctene (B1233481) Derivatives

The Z to E (or cis to trans) photoisomerization of cyclooctene (B146475) derivatives is a critical transformation for accessing the highly strained and reactive trans-cyclooctene isomers. These trans-isomers are particularly valuable as dienophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of bioorthogonal chemistry.

Mechanistic Investigations of Photochemical Isomerization

The photochemical isomerization of (Z)-cyclooctene to its (E)-isomer is typically achieved through photosensitization. The process involves the excitation of a sensitizer (B1316253) molecule by UV light, which then transfers its energy to the (Z)-cyclooctene. Upon irradiation, the sensitizer reaches an excited singlet or triplet state. This excited sensitizer can then interact with the (Z)-cyclooctene, leading to the formation of an exciplex. nih.gov This intermediate allows for the rotation around the carbon-carbon double bond, and upon relaxation to the ground state, it can yield either the (Z) or the strained (E)-isomer. nih.gov A comparative analysis of fluorescence quenching and product yield kinetics suggests that the photosensitized isomerization can proceed through a mixed mechanism involving both singlet and triplet excited states. rsc.org Theoretical studies on model systems have highlighted the crucial role of conical intersections in facilitating the phototransposition from the reactant to the photoproduct. rsc.org

Role of Sensitizers in Z → E Conversion Efficiency

The choice of sensitizer is crucial for the efficiency of the Z → E photoisomerization. Aromatic esters, such as methyl benzoate (B1203000) and ethyl benzoate, are commonly used as singlet sensitizers. nih.govbas.bg These are effective in promoting the isomerization when irradiated with UV light, typically at a wavelength of 254 nm. nih.gov Aromatic phosphates, phosphonates, and phosphinates have also been shown to be effective sensitizers for this transformation. rsc.org

Chiral sensitizers have been employed to achieve enantiodifferentiating photoisomerization, producing optically active (E)-cyclooctenes. For instance, chiral aromatic amides and esters derived from natural products like (-)-menthol and (-)-borneol (B1667373) have been used to induce enantiomeric excesses in the (E)-isomer product. rsc.orgrsc.org Even biological macromolecules like DNA and RNA have been demonstrated to act as chiral photosensitizers in aqueous solutions, leading to the formation of chiral (E)-cyclooctene with moderate enantiomeric excess. nih.gov The efficiency and stereoselectivity of the sensitization can be influenced by the formation of host-guest complexes between the cyclooctene and modified cyclodextrins acting as sensitizing hosts. researchgate.net

| Sensitizer Type | Example | Outcome |

| Aromatic Ester | Methyl Benzoate | Efficient Z → E isomerization. nih.gov |

| Chiral Aromatic Amide | C2-symmetric pyrrolidine-based | Enantiomeric excesses up to 14%. rsc.org |

| Chiral Phosphoryl Ester | (-)-Menthyl phosphate | Optically active (E)-cyclooctene. rsc.org |

| Biomolecule | DNA/RNA | Enantiodifferentiating photoisomerization. nih.gov |

Continuous Flow Photochemical Synthesis of Trans-Isomers

While batch photochemical reactions can produce trans-cyclooctenes, they often result in low yields and unfavorable isomeric ratios at the photostationary state. nih.govresearchgate.net Continuous flow photochemistry has emerged as a superior method for the preparative synthesis of trans-cycloalkene derivatives. researchgate.netnih.gov In a typical setup, a solution of the (Z)-cyclooctene derivative and a sensitizer is continuously circulated through a quartz reactor where it is irradiated. nih.gov The reaction mixture then flows through a column containing silica (B1680970) gel impregnated with silver(I) nitrate (B79036) (AgNO₃). nih.gov

The strained trans-isomer selectively complexes with the silver(I) ions and is retained on the column, while the unreacted (Z)-isomer is returned to the photoreactor for further irradiation. nih.govresearchgate.net This in-situ separation of the product drives the equilibrium towards the desired trans-isomer, leading to significantly higher yields compared to batch processes. nih.gov Once the starting material is consumed, the trans-cyclooctene is liberated from the silver-silica column by treatment with a solution of ammonia. nih.gov This flow chemistry approach is scalable and has been instrumental in producing a variety of functionalized trans-cyclooctenes for applications in radiochemistry, cellular imaging, and drug delivery. nih.govresearchgate.net

| Method | Conditions | Yield (E-isomer) | Isomer Ratio (E:Z) | Reference |

| Batch | UV, methyl benzoate | 23% | 1:4 | |

| Continuous Flow | Ag(I) silica | 74% | 7:4 |

Ester Functional Group Transformations

The ester group of ethyl cyclooct-4-ene-1-carboxylate provides a handle for further functionalization, allowing for the synthesis of carboxylic acids and amides, which can serve as precursors for more complex molecules and bioconjugates.

Ester Hydrolysis and Formation of Cyclooct-4-ene-1-carboxylic Acid

The ethyl ester of cyclooct-4-ene-1-carboxylate can be hydrolyzed under acidic or basic conditions to yield cyclooct-4-ene-1-carboxylic acid. This transformation is a standard procedure in organic synthesis. For instance, the hydrolysis of related ester compounds, such as ethyl cyclohexanone-2-carboxylate, has been studied in detail, and it is known to be subject to acid and general base catalysis. nih.govresearchgate.net The synthesis of cyclooct-4-ene-1-carboxylic acid can also be achieved through other routes, such as the Grignard reaction of 5-bromocyclooct-1-ene (B3178172) with magnesium and subsequent quenching with carbon dioxide, which has been reported to give a 65% yield. chemicalbook.com The resulting carboxylic acid is a valuable intermediate for further synthetic modifications.

Amidation Reactions and Bioconjugation Precursors

The carboxylic acid obtained from the hydrolysis of this compound, or the ester itself, can be converted into amides. These amidation reactions are crucial for creating bioconjugation precursors. By coupling the cyclooctene moiety with molecules containing primary or secondary amine groups, such as amino acids, peptides, or polyethylene (B3416737) glycol (PEG) chains, functionalized trans-cyclooctenes can be prepared. bldpharm.combldpharm.com These bioconjugates are designed to combine the unique reactivity of the trans-cyclooctene ring for bioorthogonal labeling with the specific targeting or solubility properties of the conjugated biomolecule. For example, trans-cyclooctene derivatives bearing amino-PEG chains have been synthesized for use in pretargeted PET imaging studies. researchgate.net The formation of an amide bond typically involves the activation of the carboxylic acid (e.g., as an acyl chloride or with a coupling agent) followed by reaction with the desired amine.

Reduction Reactions to Cyclooct-4-ene-1-methanol Derivatives

The conversion of this compound to its corresponding primary alcohol, cyclooct-4-ene-1-methanol, is a fundamental transformation in organic synthesis. This reduction reaction targets the ester functional group while preserving the integrity of the C4-C5 double bond within the cyclooctene ring.

The most common and effective method for this transformation is the use of powerful hydride-donating reducing agents. Lithium aluminum hydride (LiAlH₄) is a standard reagent for the complete reduction of esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

Alternatively, diisobutylaluminium hydride (DIBAL-H) can be employed. While often used for the partial reduction of esters to aldehydes at low temperatures, using an excess of DIBAL-H at room temperature or with heating will also yield the primary alcohol. The choice of reagent can be influenced by the presence of other functional groups in the molecule and desired reaction conditions. The general scheme for this reduction is a well-established and efficient method for producing the alcohol derivative, which can then serve as a precursor for further functionalization.

Reactions Involving the Alkene Moiety

The double bond in the cyclooctene ring is a key site of reactivity, particularly in its trans configuration, which possesses significant ring strain. This strain is the driving force for a variety of powerful chemical transformations.

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions of Trans-Isomers

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal ligation technique known for its exceptionally fast kinetics and high selectivity. nih.govsigmaaldrich.com In this reaction, an electron-rich dienophile reacts with an electron-poor diene. wikipedia.org Trans-cyclooctene (TCO) derivatives, including those derived from this compound, are highly effective dienophiles due to their inherent ring strain. eur.nl The reaction between a TCO derivative and a 1,2,4,5-tetrazine (B1199680) (Tz) is one of the fastest bioorthogonal reactions reported, proceeding rapidly without a catalyst and forming a stable dihydropyridazine (B8628806) product after the extrusion of nitrogen gas. nih.govnih.govrsc.org

The kinetics of the IEDDA reaction between trans-cyclooctenes and tetrazines are typically second-order and are profoundly influenced by the specific structures of both the dienophile and the diene. rsc.org Computational studies have been instrumental in designing TCO derivatives with enhanced reactivity. nih.govnih.gov The rate of reaction increases with the dienophile's ring strain. rsc.org Fusing a cyclopropane (B1198618) or dioxolane ring to the TCO core can lock the eight-membered ring in a highly strained 'half-chair' conformation, significantly accelerating the reaction. nih.govrsc.org For instance, a conformationally-strained dioxolane-fused trans-cyclooctene (d-TCO) reacts with a water-soluble 3,6-dipyridyl-s-tetrazine derivative with a second-order rate constant (k₂) of 366,000 M⁻¹s⁻¹ in pure water at 25 °C. rsc.org This represents a substantial rate enhancement compared to less strained parent TCO structures. nih.gov

The table below presents a selection of reported second-order rate constants for the reaction between various trans-cyclooctene derivatives and tetrazines, illustrating the impact of structural modifications on reactivity.

| Dienophile (TCO Derivative) | Diene (Tetrazine Derivative) | Solvent | Rate Constant (k₂) [M⁻¹s⁻¹] |

| Strained bicyclo[6.1.0]non-4-ene | 3,6-dipyridyl-s-tetrazine | Methanol (B129727) | 22,000 |

| Strained bicyclo[6.1.0]non-4-ene | 3,6-diphenyl-s-tetrazine | Methanol | 3,100 |

| d-TCO (dioxolane-fused) | 3,6-dipyridyl-s-tetrazine (water-soluble) | Water | 366,000 (± 15,000) |

| d-TCO | Diphenyl-s-tetrazine | Methanol | 520 (± 3) |

| Parent trans-cyclooctene | Diphenyl-s-tetrazine | Methanol | 19.1 (± 1) |

This table is interactive. Data sourced from multiple research findings. nih.govnih.govrsc.org

Research has heavily focused on optimizing the dienophile structure to maximize IEDDA reaction rates. The primary strategy involves increasing the ring strain of the trans-cyclooctene. rsc.org Computational modeling has revealed that the 'crown' conformation of TCO is more stable but less reactive than the higher-energy 'half-chair' conformation. nih.govrsc.org Therefore, dienophile design aims to force the TCO ring to adopt a conformation that is pre-distorted toward the reaction's transition state. rsc.org

A successful approach involves fusing a small ring, such as a cyclopropane ring, to the TCO scaffold. The resulting (E)-bicyclo[6.1.0]non-4-ene with a cis-ring fusion is compelled to adopt the highly strained 'half-chair' conformation. nih.gov This structural modification results in a dramatic increase in reactivity. For example, toward 3,6-diphenyl-s-tetrazine, this strained derivative is 160 times more reactive than the parent trans-cyclooctene. nih.gov Similarly, the development of 'a-TCOs,' prepared from trans-cyclooct-4-enone, has yielded TCOs with both high reactivity and improved physicochemical properties like reduced hydrophobicity. chemrxiv.org These rational design strategies have been crucial in developing TCOs for demanding applications, such as in vivo imaging and materials science. nih.govacs.org

The stereochemistry of substituents on the trans-cyclooctene ring can have a significant impact on the kinetics of the IEDDA reaction. Studies on substituted TCO derivatives, such as 5-hydroxy-trans-cyclooctene, have shown that stereoisomers with different substituent orientations (e.g., axial vs. equatorial) exhibit different reactivities. eur.nl The axial isomer of 5-hydroxy-TCO was found to be more reactive than the corresponding equatorial isomer. eur.nl

This difference in reactivity is attributed to steric and electronic factors that influence the approach of the tetrazine to the dienophile and the stability of the ensuing transition state. The orientation of the substituent can affect the accessibility of the double bond and may also alter the conformational equilibrium of the TCO ring itself. The Diels-Alder reaction is a concerted [4πs + 2πs] cycloaddition, meaning the stereochemistry of the dienophile is transferred to the product. wikipedia.org Therefore, the reaction of a specific TCO stereoisomer with a tetrazine leads to the formation of a specific stereoisomer of the resulting dihydropyridazine adduct, making the IEDDA reaction a stereospecific transformation.

Epoxidation and Acid-Catalyzed Rearrangements

The alkene moiety of this compound can undergo epoxidation to form an oxirane ring. This reaction is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic methods. For instance, manganese oxide nanoparticles have been shown to electrocatalytically epoxidize cyclooctene using water as the oxygen source. acs.org

The resulting epoxide is a versatile intermediate that can undergo further transformations. A particularly important class of reactions is acid-catalyzed rearrangements. unisa.it In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making the oxirane ring susceptible to nucleophilic attack or rearrangement. core.ac.uk The ring opens to form a carbocation intermediate. The stability of this carbocation dictates the course of the subsequent rearrangement, which often involves a 1,2-hydride or 1,2-alkyl shift (a semipinacol-type rearrangement). nih.gov

For the epoxide of this compound, acid catalysis would lead to the formation of a tertiary carbocation, which is relatively stable. This intermediate could then rearrange through various pathways, potentially leading to the formation of bicyclic ethers or ketones with contracted or expanded ring systems, depending on which group migrates and the specific reaction conditions employed.

Hydrogenation and Ring-Opening Reactions

The chemical behavior of this compound is characterized by the interplay between its strained eight-membered ring, the reactive double bond, and the ester functionality. These features allow for a variety of transformations, including hydrogenation and ring-opening reactions.

Catalytic hydrogenation of the carbon-carbon double bond in cyclooctene derivatives is a common transformation. While specific studies on the hydrogenation of this compound are not extensively documented in readily available literature, the principles of cycloalkene hydrogenation are well-established. Typically, this reaction is carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction proceeds via syn-addition of hydrogen to the double bond, resulting in the formation of ethyl cyclooctane-1-carboxylate. The conditions for such reactions, including pressure, temperature, and catalyst loading, can be optimized to achieve high yields. For instance, the hydrogenation of related cyclooctenes is often efficient under mild conditions.

Ring-opening reactions of cyclooctene derivatives, particularly through ring-opening metathesis polymerization (ROMP), have been a subject of significant research. Functionalized cyclooctenes, including those with ester moieties, can undergo ROMP in the presence of specific catalysts, such as well-defined ruthenium-based systems like Grubbs catalysts. umn.edu This process involves the cleavage of the double bond and the formation of a polymer chain. Subsequent hydrogenation of the resulting polymer can lead to the formation of saturated polyolefins. umn.edu While ROMP leads to macromolecules, other ring-opening reactions of the monomeric this compound, not leading to polymerization, are less commonly described.

Table 1: Representative Catalytic Systems for Hydrogenation of Cycloalkenes

| Catalyst | Substrate | Product | Conditions | Reference |

| Palladium on Carbon (Pd/C) | Cyclooctene | Cyclooctane (B165968) | H₂, various solvents (e.g., ethanol (B145695), ethyl acetate) | General Knowledge |

| Platinum Oxide (PtO₂) | Cyclooctene | Cyclooctane | H₂, various solvents (e.g., acetic acid) | General Knowledge |

| Rhodium on Alumina (Rh/Al₂O₃) | Cyclooctene | Cyclooctane | H₂, various solvents | General Knowledge |

Radical Reactions

The allylic positions of this compound are susceptible to radical reactions, such as halogenation. The presence of the double bond activates the adjacent C-H bonds, making them prone to abstraction by radical species.

A common method for allylic halogenation is the Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). researchgate.net This reaction introduces a bromine atom at the allylic position. For this compound, this would likely lead to a mixture of brominated products, with substitution occurring at the carbons alpha to the double bond. The selectivity of the reaction can be influenced by the stability of the resulting allylic radical intermediate.

While specific studies on the radical reactions of this compound are scarce, the general principles of radical allylic halogenation of cycloalkenes are applicable. researchgate.net The reaction proceeds through a radical chain mechanism involving initiation, propagation, and termination steps. The propagation steps involve the abstraction of an allylic hydrogen by a bromine radical, followed by the reaction of the resulting allylic radical with a molecule of bromine.

Table 2: General Conditions for Radical Allylic Bromination

| Reagent | Co-reagent/Initiator | Substrate Type | Product Type | Reference |

| N-Bromosuccinimide (NBS) | AIBN or Light | Alkene with allylic hydrogens | Allylic bromide | researchgate.net |

Catalyzed Cyclization and Rearrangement Studies

Boron Trifluoride-Etherate Mediated Reactions and Compatibility with Strained Cycloalkenyl Systems

Boron trifluoride-etherate (BF₃·OEt₂) is a versatile Lewis acid catalyst that can promote a variety of transformations, including cyclization and rearrangement reactions. researchgate.net Its utility has been demonstrated in reactions involving strained cycloalkenyl systems.

A key study in this area investigated the reaction of a compound structurally analogous to this compound, namely ethyl cyclooct-4-enylideneacetate, with boron trifluoride-etherate in benzene (B151609). This reaction resulted in a transannular cyclization, yielding ethyl 1-phenylbicyclo[3.3.1]nonane-9-carboxylate. The proposed mechanism involves the formation of a carbocation intermediate through the interaction of the Lewis acid with the ester and the double bond, which then undergoes an intramolecular cyclization to form the bicyclic system. The presence of benzene as the solvent led to the incorporation of a phenyl group into the product.

This work highlights the compatibility of boron trifluoride-etherate with strained eight-membered ring systems containing ester functionalities and its ability to induce complex skeletal rearrangements. The reaction provides a pathway to the bicyclo[3.3.1]nonane framework, a structural motif present in various natural products and biologically active molecules.

Further research has shown that BF₃·OEt₂ can mediate a range of cascade cyclizations, often initiated by the opening of an epoxide ring. acs.org These studies demonstrate the broad applicability of this catalyst in constructing complex polycyclic systems from unsaturated precursors. acs.org

Table 3: Boron Trifluoride-Etherate Mediated Cyclization

| Starting Material | Product | Catalyst | Solvent | Key Transformation |

| Ethyl cyclooct-4-enylideneacetate | Ethyl 1-phenylbicyclo[3.3.1]nonane-9-carboxylate | BF₃·OEt₂ | Benzene | Transannular Cyclization |

Polymerization Applications of Ethyl Cyclooct 4 Ene 1 Carboxylate

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is the primary method for the polymerization of Ethyl cyclooct-4-ene-1-carboxylate. This technique involves the use of a metal-based catalyst that cleaves the double bond of the cyclooctene (B146475) ring and stitches the monomers together to form a long polymer chain.

Monomer Incorporation and Polymer Structure

The incorporation of this compound into a polymer backbone via ROMP results in a linear polymer with regularly spaced ethyl carboxylate functional groups. The structure of the resulting polymer, poly(this compound), is characterized by a backbone of repeating octenylene units, each bearing an ethyl carboxylate side group. The stereochemistry of the double bonds in the polymer backbone (cis vs. trans) is influenced by the choice of catalyst and polymerization conditions.

While specific studies focusing solely on this compound are limited, research on analogous 5-substituted cyclooctenes provides insight into the polymerization behavior. For instance, the ROMP of similar functionalized cyclooctenes has been shown to yield polymers with predictable molecular weights and low polydispersity indices, indicative of a well-controlled polymerization process.

Catalyst Systems for ROMP of Cyclooctene Carboxylates

The success of the ROMP of this compound is highly dependent on the choice of catalyst. Ruthenium-based catalysts, particularly Grubbs catalysts, have proven to be highly effective for the polymerization of functionalized, low-strain cyclic olefins like cyclooctene derivatives. wikipedia.org These catalysts are known for their high tolerance to various functional groups, including esters.

Several generations of Grubbs catalysts have been developed, each with distinct reactivity and stability profiles. wikipedia.org For the ROMP of functionalized cyclooctenes, second and third-generation Grubbs catalysts are often preferred due to their higher activity and ability to polymerize less reactive monomers. The selection of the appropriate catalyst is crucial for achieving high monomer conversion and controlling the polymer's microstructure.

| Catalyst Generation | Key Features | Suitability for Functionalized Cyclooctenes |

| First-Generation Grubbs Catalyst | Good activity for high-strain olefins. | May exhibit lower activity for less-strained cyclooctenes. |

| Second-Generation Grubbs Catalyst | Higher activity and broader functional group tolerance. | Well-suited for the ROMP of ester-functionalized cyclooctenes. |

| Third-Generation Grubbs Catalyst (Fast-Initiating) | Very high initiation rates, suitable for living polymerization. | Enables precise control over polymer architecture. wikipedia.org |

Synthesis of Cyclic Polymers and Functionalized Macrocyclic Oligomers

The synthesis of cyclic polymers from this compound can be achieved through advanced ROMP techniques. One common method involves the use of a chain transfer agent (CTA) in the polymerization, followed by a ring-closing metathesis (RCM) step. This approach allows for the formation of well-defined macrocyclic oligomers and high molecular weight cyclic polymers. The properties of these cyclic polymers, such as their hydrodynamic volume and thermal characteristics, differ significantly from their linear counterparts due to the absence of chain ends.

Copolymerization Strategies

Copolymerization offers a versatile platform to tailor the properties of polymers derived from this compound. By incorporating other monomers, it is possible to control characteristics such as crystallinity, solubility, and mechanical performance.

Copolymerization with Unfunctionalized Cyclic Olefins

This compound can be readily copolymerized with unfunctionalized cyclic olefins, such as cyclooctene (COE), using ROMP. This strategy allows for the introduction of functional groups into a polyolefin backbone in a controlled manner. The resulting copolymers possess a combination of the properties of both monomers. For instance, the incorporation of the flexible polycyclooctene segments can influence the thermal and mechanical properties of the final material.

The reactivity ratios of the two comonomers play a critical role in determining the microstructure of the resulting copolymer (i.e., random, blocky, or alternating). Research on the copolymerization of other functionalized cyclooctenes with COE has shown that the distribution of the functional monomer along the polymer chain can be tuned by adjusting the polymerization conditions and the catalyst system.

Synthesis of Linear Functional Polyethylenes through ROMP and Hydrogenation

A significant application of the polymers derived from this compound is their use as precursors for the synthesis of linear functional polyethylenes. The unsaturated backbone of poly(this compound) and its copolymers can be saturated through a subsequent hydrogenation reaction. This two-step process, involving ROMP followed by hydrogenation, yields a polymer that is structurally analogous to a copolymer of ethylene (B1197577) and an acrylate (B77674) monomer.

This method provides a powerful route to produce polyethylenes with precisely placed functional groups, which is challenging to achieve through direct copolymerization of ethylene with polar monomers. The resulting functionalized polyethylenes exhibit modified properties, such as improved adhesion and compatibility with other polar materials, opening up possibilities for new applications in areas like adhesives, compatibilizers, and packaging materials.

Advanced Spectroscopic and Computational Research on Ethyl Cyclooct 4 Ene 1 Carboxylate

Detailed Spectroscopic Analysis for Structural Elucidation

Despite the commercial availability of Ethyl cyclooct-4-ene-1-carboxylate and its precursor, (4Z)-cyclooct-4-ene-1-carboxylic acid, detailed experimental spectroscopic data for the ethyl ester is not published in readily searchable scientific literature. Chemical vendor sites confirm the compound's identity with its CAS number (1131-74-4), molecular formula (C₁₁H₁₈O₂), and molecular weight (182.26 g/mol ). However, comprehensive spectral analyses, which are crucial for unambiguous structural confirmation and for understanding the molecule's electronic and vibrational properties, are absent. guidechem.com

Typically, a thorough spectroscopic analysis would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data would provide precise information on the chemical environment of the hydrogen and carbon atoms, respectively. This would be essential to confirm the connectivity of the atoms within the cyclooctene (B146475) ring and the ethyl ester group, as well as to determine the stereochemistry of the double bond (cis or trans). While ¹H NMR data for the related compound cis-cyclooct-4-enol has been reported, this cannot be extrapolated to the ethyl ester. bas.bg

Infrared (IR) Spectroscopy: An IR spectrum would reveal the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions would be expected for the C=O stretching of the ester group (typically around 1735 cm⁻¹), the C=C stretching of the alkene (around 1650 cm⁻¹), and the C-H stretching and bending vibrations of the alkyl portions.

Mass Spectrometry (MS): Mass spectral data would confirm the molecular weight of the compound by identifying the molecular ion peak. The fragmentation pattern would offer further structural clues, showing the loss of fragments such as the ethoxy group (-OCH₂CH₃) or parts of the cyclooctene ring.

Without access to this primary data, a detailed discussion on the structural elucidation of this compound remains speculative.

Computational Chemistry Studies

Computational chemistry provides a powerful tool for investigating molecular properties that can be difficult to study experimentally. However, specific theoretical studies on this compound are not found in the current body of scientific literature. The following sections outline the types of computational research that would be necessary to understand its chemical behavior, based on studies of related cyclooctene derivatives.

Theoretical Investigations of Isomerization Pathways

The cis-(Z) and trans-(E) isomers of cyclooctene are well-known to have significantly different properties, with the trans isomer being considerably more strained and reactive. The photoisomerization of cis-cyclooctenes to their trans counterparts is a common method for accessing these high-energy molecules. bas.bg

A theoretical investigation of the isomerization of this compound would involve:

Calculating the ground-state energies of both the cis and trans isomers to determine their relative stabilities.

Mapping the potential energy surface for the isomerization process to identify the transition state and calculate the activation energy barrier for the Z → E conversion.

Analyzing the geometric and electronic changes that occur along the isomerization pathway.

This type of study would be invaluable for understanding the feasibility and energetics of accessing the potentially more reactive trans-isomer of this compound.

Molecular Modeling of Reactivity in Cycloaddition Reactions

Trans-cyclooctenes are highly valued as dienophiles in inverse-electron-demand Diels-Alder reactions, a cornerstone of bioorthogonal chemistry. Their high reactivity is driven by the release of ring strain upon reaction.

Molecular modeling studies could predict the reactivity of this compound in such reactions. This would typically involve:

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to assess the electronic demand of the cycloaddition.

Transition State Modeling: Locating the transition state structures for the cycloaddition with various reaction partners (e.g., tetrazines) and calculating the activation barriers. This would allow for a quantitative prediction of reaction rates.

Such models would clarify how the ethyl carboxylate substituent influences the reactivity of the cyclooctene core compared to other substituted cyclooctenes.

Studies on Conformational Strain and its Influence on Reactivity

The eight-membered ring of cyclooctane (B165968) and its derivatives is conformationally flexible, capable of adopting several low-energy conformations such as the boat-chair and twist-chair. The introduction of a double bond and a substituent, as in this compound, further complicates this conformational landscape.

Computational studies are essential for:

Identifying the stable conformers of both the cis and trans isomers.

Calculating the relative energies and populations of these conformers at different temperatures.

Quantifying the different types of strain (angle strain, torsional strain, transannular strain) within each conformer.

Understanding the conformational preferences and the associated strain energy is fundamental to explaining the molecule's reactivity. The degree of ring strain in the ground state directly impacts the activation energy of reactions that release this strain, such as cycloadditions.

Emerging Research Directions and Future Perspectives

Development of Novel Derivatives for Specific Research Applications

The core structure of Ethyl cyclooct-4-ene-1-carboxylate, featuring a flexible eight-membered ring and a reactive ester group, makes it a candidate for the development of novel derivatives with tailored properties. Research in this area would likely involve the chemical modification of this scaffold to create compounds for specific biological or material science applications. For instance, the synthesis of complex derivatives, such as the reported ethyl (E)-1-chloro-3-(4-chloro-1-methyl-1H-indole-2-carbonyl)-4-oxo-2-phenylcyclooct-2-ene-1-carboxylate, demonstrates that the cyclooctene (B146475) framework can be incorporated into larger, more functionalized molecules. guidechem.com Future work could see the generation of a library of derivatives by modifying the ester, the alkene, or the carbocyclic ring to probe structure-activity relationships in various assays.

Exploration of Stereoselective Synthetic Methodologies

The stereochemistry of the cyclooctene ring and the substituent at the carboxylate position are critical for determining the three-dimensional shape and, consequently, the biological activity and material properties of its derivatives. While specific stereoselective syntheses for this compound are not widely reported, this represents a significant area for future research. The development of methods to control the cis/trans geometry of the double bond and the enantioselectivity of the carboxylate group would be a key focus. Drawing parallels from other carbocyclic systems, research could explore the use of chiral catalysts and auxiliaries to achieve high levels of stereocontrol during the synthesis of this molecule.

Advanced Mechanistic Elucidations of Complex Reactions

Understanding the mechanisms of reactions involving this compound is fundamental to optimizing existing transformations and discovering new ones. Future research is anticipated to delve into the mechanistic details of reactions such as cycloadditions, transition-metal-catalyzed functionalizations, and ring-opening or ring-closing metathesis. For example, investigating the precise pathway of how this compound interacts with catalysts and other reactants will enable chemists to predict and control reaction outcomes with greater precision.

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of modern synthetic efficiency. beilstein-journals.orgnih.govnih.gov The integration of this compound into MCRs is a promising yet underexplored research avenue. Its functional groups—the alkene and the ester—could potentially participate in a variety of MCRs to rapidly generate molecular complexity. Future studies could explore its use in well-established MCRs like the Ugi or Passerini reactions, or in the development of entirely new multicomponent strategies, to synthesize diverse libraries of novel compounds. youtube.com

Sustainable Synthesis and Reaction Technologies for this compound

The principles of green chemistry are increasingly guiding synthetic route design. thieme-connect.de Future research on this compound will likely prioritize the development of sustainable and environmentally benign synthetic methods. This could involve the use of renewable starting materials, catalysis with earth-abundant metals, reactions in greener solvents like water or ionic liquids, and the use of energy-efficient techniques such as microwave or ultrasound irradiation. The goal would be to produce this compound and its derivatives with a minimal environmental footprint.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl cyclooct-4-ene-1-carboxylate, and what catalytic systems are employed?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed carbonylation of cycloocta-1,5-diene in methanol. The reaction conditions involve high pressure (1000 atm) and elevated temperature (150°C), with methanol acting as both solvent and nucleophile. The catalytic system (Bu₃PhPd)₂ facilitates carbonyl insertion into the strained cyclooctene ring, yielding the ester product .

- Key Data :

| Catalyst | Solvent | Temperature | Pressure | Yield |

|---|---|---|---|---|

| (Bu₃PhPd)₂ | Methanol | 150°C | 1000 atm | Moderate (requires optimization) |

Q. How is X-ray crystallography utilized to determine the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with data refined using SHELXL . The puckering parameters (Q, θ, φ) defined by Cremer and Pople quantify ring conformation. For example, a distorted envelope conformation may exhibit Q = 0.477 Å, θ = 57.3°, and φ = 335.4°, while a screw-boat conformation shows Q = 0.579 Å, θ = 112°, and φ = 154° .

- Software Tools : SHELX suite for refinement , ORTEP-3 for graphical representation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify ester carbonyl signals (~170 ppm) and olefinic protons (δ 5.2–5.8 ppm).

- IR : Strong C=O stretch (~1720 cm⁻¹) and C=C absorption (~1640 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 196 [M⁺]) validate the molecular formula.

Advanced Research Questions

Q. How are crystallographic disorders in this compound resolved during structural refinement?

- Methodological Answer : Disorder in the cyclohexene ring or substituents is modeled using split-atom refinement in SHELXL . Occupancy ratios (e.g., 0.684:0.316) are refined to account for alternative conformations. Constraints on bond lengths and angles ensure geometric rationality .

- Example : In a disordered structure, two independent molecules (A and B) are refined with distinct puckering parameters, and hydrogen bonds (C–H···O) stabilize the packing .

Q. What role do Cremer-Pople puckering parameters play in analyzing the cyclooctene ring's conformational dynamics?

- Methodological Answer : The parameters (Q, θ, φ) mathematically describe ring puckering relative to a mean plane . For this compound:

| Conformation | Q (Å) | θ (°) | φ (°) |

|---|---|---|---|

| Envelope | 0.477 | 57.3 | 335.4 |

| Screw-boat | 0.579 | 112 | 154 |

| Half-chair | 0.477 | 50.6 | 356.2 |

- Significance : Conformational flexibility impacts reactivity (e.g., Diels-Alder suitability) and intermolecular interactions .

Q. How do reaction conditions influence the selectivity of palladium-catalyzed carbonylations for synthesizing this compound?

- Methodological Answer : Solvent choice (methanol vs. THF) and CO pressure dictate product selectivity. Methanol promotes ester formation via nucleophilic attack on the acyl-palladium intermediate, while THF favors ketone products . Kinetic studies and DFT calculations can optimize transition states for higher yields.

Data Contradiction Analysis

Q. How can discrepancies in reported puckering parameters for this compound be reconciled?

- Methodological Answer : Variations arise from crystal packing effects, temperature-dependent conformational changes, or refinement software settings. Cross-validate data using multiple software (SHELXL vs. Olex2) and compare with computational models (e.g., Gaussian for gas-phase conformers) .

Methodological Tools and Workflows

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.